molecular formula C28H26NO6- B12359259 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester

Cat. No.: B12359259
M. Wt: 472.5 g/mol
InChI Key: MEAHCBOPNIDLFH-DEOSSOPVSA-M
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Description

Fmoc-Asp(2-phenylisopropyl ester)-OH is a derivative of aspartic acid, an amino acid commonly used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2-phenylisopropyl ester at the carboxyl terminus. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the protection of the amino group of aspartic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of Fmoc-Asp(2-phenylisopropyl ester)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-phenylisopropyl ester can be cleaved using acidic conditions like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HATU.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for ester cleavage.

    Coupling: DCC, HATU, and DMAP as catalysts.

Major Products Formed

The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial intermediate in the synthesis of various peptides. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis.

Case Study : A study demonstrated the use of Fmoc-L-aspartic acid derivatives in synthesizing peptidomimetics. By employing standard coupling reagents, researchers were able to create analogs with enhanced pharmacological profiles, showcasing the versatility of this compound in generating bioactive peptides .

Pharmacological Research

Overview : The compound has been explored for its potential pharmacological properties, particularly in the development of drugs targeting specific receptors.

Case Study : In research focused on neuropeptide FF (NPFF) receptors, L-aspartic acid derivatives were synthesized to evaluate their binding affinities. Although these derivatives showed lower affinities compared to endogenous peptides, they still demonstrated significant interaction with NPFF2 receptors, suggesting potential therapeutic applications in pain management .

Drug Development

Overview : The compound's structure allows it to be modified for developing prodrugs that can be activated by specific enzymes, enhancing drug efficacy.

Case Study : A recent study highlighted the design of hybrid peptide-alkoxyamine drugs utilizing L-aspartic acid derivatives. These compounds exhibited activity against drug-resistant parasites by generating alkyl radicals upon activation by parasite proteases, leading to cell death . This innovative approach emphasizes the compound's utility in addressing neglected parasitic diseases.

Biochemical Applications

Overview : Beyond drug development, L-aspartic acid derivatives are used in biochemical assays and enzyme studies due to their ability to mimic natural substrates.

Case Study : Research on enzyme kinetics has utilized these derivatives to investigate the mechanisms of action for various enzymes involved in amino acid metabolism. The structural similarities allow for competitive inhibition studies, providing insights into enzyme specificity and activity .

Analytical Chemistry

Overview : The compound is also valuable in analytical chemistry for developing methods to quantify amino acids and their derivatives.

Case Study : Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the purity and concentration of synthesized L-aspartic acid derivatives. This application is critical for ensuring the quality of pharmaceutical products derived from these compounds .

Mechanism of Action

The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the 2-phenylisopropyl ester protects the carboxyl terminus. These protective groups can be selectively removed to allow for controlled peptide bond formation, facilitating the synthesis of complex peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(2-phenylisopropyl ester)-OH but uses a tert-butyl ester for carboxyl protection.

    Fmoc-Glu(2-phenylisopropyl ester)-OH: A glutamic acid derivative with similar protective groups.

Uniqueness

Fmoc-Asp(2-phenylisopropyl ester)-OH is unique due to its specific protective groups, which offer distinct advantages in terms of stability and ease of deprotection. The 2-phenylisopropyl ester provides a balance between hydrophobicity and reactivity, making it suitable for various synthetic applications.

Biological Activity

L-Aspartic acid, a non-essential amino acid, plays a critical role in various physiological processes, including neurotransmission and metabolism. The compound N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid, particularly its ester derivative with 4-(1-methyl-1-phenylethyl), has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid is C19H17NO6, with a molecular weight of approximately 355.35 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis, enhancing the stability and solubility of the amino acid during chemical reactions .

Neurotransmission

L-Aspartic acid is known to function as an excitatory neurotransmitter in the central nervous system. It activates NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. The Fmoc-protected form may exhibit similar properties, potentially enhancing its utility in neuropharmacology .

Enzyme Inhibition

Research indicates that derivatives of L-aspartic acid can act as inhibitors for various enzymes, including aminoacyl-tRNA synthetases and proteases. The specific ester derivative has shown promise in inhibiting certain metabolic pathways, suggesting potential applications in cancer therapy by modulating metabolic enzyme activity .

Antioxidant Properties

Studies have demonstrated that L-aspartic acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of Fmoc-L-aspartic acid derivatives in models of neurodegeneration. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .

Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity by L-aspartic acid derivatives. It was found that the Fmoc-protected form effectively inhibited specific proteases involved in cancer cell proliferation, suggesting a dual role in both metabolic regulation and therapeutic intervention .

Data Tables

PropertyValue
Molecular FormulaC19H17NO6
Molecular Weight355.35 g/mol
CAS Number119062-05-4
Purity≥98.0% (HPLC)
AppearanceWhite crystalline powder
Biological ActivityObservations
Neurotransmitter ActivityNMDA receptor activation
Enzyme InhibitionProtease inhibition
Antioxidant ActivityReduced oxidative stress

Properties

Molecular Formula

C28H26NO6-

Molecular Weight

472.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoate

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/p-1/t24-/m0/s1

InChI Key

MEAHCBOPNIDLFH-DEOSSOPVSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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